Pasireotide acetate

Beschreibung

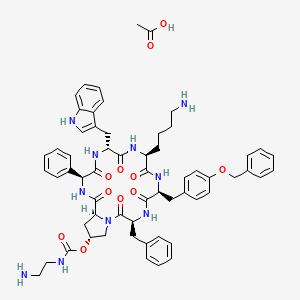

Eigenschaften

IUPAC Name |

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKFNBBHVLMWQH-QKXVGOHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N10O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-76-2 |

Source

|

| Record name | Pasireotide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pasireotide Acetate on Pituitary Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms through which pasireotide acetate exerts its therapeutic effects on hormone-secreting pituitary tumors, such as those in Cushing's disease and acromegaly.

Introduction: The Challenge of Pituitary Tumors and the Role of Somatostatin

Pituitary adenomas are typically benign neoplasms that can cause significant morbidity through the hypersecretion of hormones like adrenocorticotropic hormone (ACTH) in Cushing's disease or growth hormone (GH) in acromegaly.[1][2] The somatostatin (SST) system, a natural inhibitory network, regulates pituitary hormone secretion through five distinct G-protein coupled somatostatin receptors (SSTR1-5).[3] First-generation SST analogs, such as octreotide and lanreotide, were developed to leverage this system but are limited by their high affinity predominantly for SSTR2.[3] Pasireotide is a second-generation, multi-receptor targeted SST analog, engineered to overcome these limitations with a broader and distinct receptor binding profile.[3][4]

Core Mechanism: Multi-Receptor Targeting

Pasireotide is a synthetic cyclohexapeptide that mimics natural somatostatin.[4] Its core mechanism of action is its ability to bind with high affinity to four of the five somatostatin receptor subtypes.[3][4] This multi-receptor engagement, particularly its high affinity for SSTR5, distinguishes it from first-generation analogs and is fundamental to its enhanced efficacy in specific pituitary tumor types.[4][5][6] Corticotroph adenomas in Cushing's disease, for instance, highly express SSTR5, a receptor subtype that is not significantly downregulated by high cortisol levels, making it an ideal therapeutic target for pasireotide.[1][2][7] In somatotroph adenomas causing acromegaly, both SSTR2 and SSTR5 are abundantly expressed, providing a strong rationale for pasireotide's use when first-generation analogs are insufficient.[1]

Comparative Receptor Binding Profile

The therapeutic advantage of pasireotide is rooted in its unique binding affinities for the SSTR subtypes compared to first-generation analogs. Unlike octreotide and lanreotide, which are SSTR2-preferential, pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and most notably, SSTR5.[4][8]

| Ligand | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity |

| Pasireotide | High | High | High | Low / Negligible | Very High (Highest Affinity) |

| Octreotide | Low | High | Moderate | Low / Negligible | Moderate |

| Lanreotide | Low | High | Moderate | Low / Negligible | Moderate |

| Table 1: Comparative Binding Affinities of Somatostatin Analogs. This table summarizes the relative binding affinities based on a synthesis of preclinical data. Pasireotide's affinity for SSTR5 is reported to be 30- to 158-fold higher than that of octreotide.[3][8] |

Downstream Signaling Pathways

Pasireotide's therapeutic effects—the inhibition of hormone hypersecretion and the control of tumor growth—are mediated by two primary downstream signaling cascades following receptor binding.

Antisecretory Effects

The principal mechanism for hormonal suppression is the activation of inhibitory G-proteins (Gi/o) coupled to SSTRs. This initiates a cascade that curtails hormone synthesis and release.

-

Adenylyl Cyclase Inhibition : Upon pasireotide binding, the activated Gi protein alpha subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction : This inhibition leads to a significant decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).

-

Impaired Exocytosis : Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in hormone synthesis (e.g., pro-opiomelanocortin, POMC) and the machinery of vesicular exocytosis, thereby inhibiting the release of ACTH and GH.[7]

-

Ion Channel Modulation : The activated βγ subunits of the Gi protein can also directly modulate ion channel activity, promoting K+ efflux (hyperpolarization) and inhibiting Ca2+ influx, further suppressing hormone release.

Antiproliferative Effects

Pasireotide also exerts direct and indirect antitumor effects that can lead to the stabilization or reduction of pituitary adenoma volume.

-

Cell Cycle Arrest : SSTR activation (particularly SSTR2 and SSTR3) can induce cell cycle arrest by activating protein tyrosine phosphatases (e.g., SHP-1). These phosphatases dephosphorylate and inactivate key mitogenic signaling molecules.

-

Inhibition of Growth Pathways : Pasireotide can inhibit pro-growth signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation.

-

Induction of Apoptosis : Activation of certain SSTRs (e.g., SSTR3) is linked to the induction of programmed cell death (apoptosis) through caspase activation.

Efficacy in Pituitary Tumor Models

The efficacy of pasireotide in reducing hormone secretion has been quantified in primary cultures of human pituitary adenomas and relevant cell lines.

| Tumor Type | Cell Model | Pasireotide Conc. | Hormone | % Inhibition (Mean) |

| Corticotroph Adenoma | AtT-20/D16v-F2 Cells | 10 nM | ACTH | 16% (after 48h) |

| Somatotroph Adenoma | Human Primary Cultures | 10 nM | GH | 37.1% (after 72h) |

| Somatotroph Adenoma | Human Primary Cultures | 10 nM | GH | 32.1% (after 72h) |

| Table 2: Pasireotide-Mediated Inhibition of Hormone Secretion in Vitro. Data compiled from preclinical studies demonstrating the direct inhibitory effect of pasireotide on hormone release from pituitary tumor cells.[9][10] |

Key Experimental Protocols

The characterization of pasireotide's mechanism of action relies on a suite of specialized in vitro assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation : Cells (e.g., CHO-K1) stably expressing a single human SSTR subtype are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

-

Assay Setup : The assay is performed in a 96-well plate. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled SST analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14), and a range of concentrations of the unlabeled competitor ligand (pasireotide).

-

Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Separation : The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing : The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification : The radioactivity retained on each filter disc is measured using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Primary Pituitary Adenoma Cell Culture and Hormone Assay

This protocol allows for the direct assessment of a drug's effect on hormone secretion from patient-derived tumor tissue.

Methodology:

-

Tissue Dissociation : Freshly obtained pituitary adenoma tissue from surgery is washed in sterile buffer. It is then mechanically minced into small fragments and subjected to enzymatic digestion (e.g., with collagenase) to obtain a single-cell suspension.

-

Cell Plating : The dissociated cells are plated onto culture plates (e.g., 48-well plates) in a suitable culture medium and allowed to adhere.

-

Drug Treatment : After a recovery period, the culture medium is replaced with fresh medium containing various concentrations of pasireotide or a vehicle control.

-

Incubation : Cells are incubated for a defined period (e.g., 72 hours) to allow the drug to exert its effect on hormone secretion.[10]

-

Supernatant Collection : At the end of the incubation, the culture medium (supernatant) is collected from each well.

-

Hormone Quantification : The concentration of the hormone of interest (e.g., GH or ACTH) in the collected supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis : Hormone levels from treated cells are compared to those from vehicle-treated control cells to determine the percentage of inhibition.

Intracellular cAMP Measurement Assay

This assay directly measures the primary second messenger modulated by pasireotide's activation of Gi-coupled SSTRs.

Methodology:

-

Cell Culture : Pituitary tumor cells (e.g., AtT-20 for ACTH or GH3 for GH) are cultured in multi-well plates.

-

Pre-treatment : Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.

-

Stimulation & Inhibition : To measure the inhibitory effect via Gi, adenylyl cyclase is first stimulated with an agent like forskolin. Concurrently, cells are treated with varying concentrations of pasireotide.

-

Cell Lysis : After a short incubation period (e.g., 30 minutes), a lysis buffer is added to release the intracellular cAMP.

-

Detection : The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology, where a signal is generated that is inversely proportional to the amount of cAMP present.

-

Data Analysis : A standard curve is used to convert the assay signal to cAMP concentration. The data are then analyzed to determine the inhibitory effect of pasireotide on forskolin-stimulated cAMP accumulation.

Conclusion

Pasireotide acetate's mechanism of action on pituitary tumors is defined by its unique, multi-receptor binding profile, which differs significantly from first-generation somatostatin analogs. Its high affinity for SSTR5 is crucial for its efficacy in inhibiting ACTH secretion from corticotroph adenomas, while its combined activity at SSTR2 and SSTR5 is effective against somatotroph adenomas. By activating Gi-protein coupled signaling, pasireotide potently suppresses hormone secretion via the inhibition of the adenylyl cyclase/cAMP pathway and exerts antiproliferative effects through the modulation of cell cycle and growth factor pathways. This multifaceted mechanism provides a strong rationale for its use as a targeted therapy in Cushing's disease and acromegaly.

References

- 1. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Antiproliferative Effects of Pasireotide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide (SOM230), a multi-receptor targeted somatostatin analog, has demonstrated significant antiproliferative effects in a variety of cancer cell lines in vitro. This document provides a comprehensive overview of the in vitro activities of pasireotide, focusing on its impact on cell viability, the induction of apoptosis, and cell cycle arrest. Detailed experimental methodologies are provided for key assays, and the underlying signaling pathways are illustrated. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Introduction

Pasireotide is a cyclohexapeptide that binds with high affinity to multiple somatostatin receptor subtypes (SSTRs), distinguishing it from other somatostatin analogs like octreotide and lanreotide which primarily target SSTR2. Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This broad receptor profile is believed to contribute to its wider range of antiproliferative activities. The direct antiproliferative effects of pasireotide are mediated through the activation of these receptors on tumor cells, leading to the modulation of intracellular signaling pathways that control cell growth, survival, and death. Indirect mechanisms, such as the inhibition of growth factor secretion and anti-angiogenesis, also contribute to its antitumor activity.

Antiproliferative Activity of Pasireotide

Pasireotide has been shown to inhibit the proliferation of various cancer cell lines in vitro. The extent of this inhibition is cell-type dependent and correlates with the expression pattern of SSTRs.

Quantitative Data on Cell Viability

The antiproliferative effects of pasireotide are typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required to inhibit cell growth by 50%. The following table summarizes the reported effects of pasireotide on the viability of different cancer cell lines.

| Cell Line | Cancer Type | Pasireotide Concentration | Effect on Cell Viability | Citation |

| GH4C1 | Rat Pituitary Adenoma | 10 nM | ~23% inhibition of proliferation | |

| AtT-20/D16v-F2 | Murine ACTH-secreting Pituitary Tumor | 10 nM | ~20% reduction in cell viability | |

| Human Pancreatic Neuroendocrine Tumor (pNET) Primary Cultures | Pancreatic Neuroendocrine Tumor | 1-10 nM | Significant inhibition of cell viability | |

| Non-functioning Pituitary Adenoma (NFA) Primary Cultures ('responder' group) | Pituitary Adenoma | Not specified | Reduction in cell viability | |

| Human Meningioma Primary Cultures | Meningioma | Not specified | Stronger inhibitory effect than octreotide |

Note: IC50 values for pasireotide are not consistently reported across the literature in a standardized format. The provided data reflects the observed inhibitory effects at specific concentrations. The variability in experimental conditions, such as incubation time and assay method, can influence the apparent IC50 values.

Induction of Apoptosis

A key mechanism underlying the antiproliferative effects of pasireotide is the induction of programmed cell death, or apoptosis.

Evidence for Pasireotide-Induced Apoptosis

Studies have demonstrated that pasireotide can induce apoptosis in various cancer cell models. For instance, in primary cultures of human pancreatic neuroendocrine tumors (pNETs), pasireotide was found to inhibit cell viability through caspase-dependent apoptosis. This suggests that pasireotide activates the intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases (e.g., caspase-3 and -7) and subsequent cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, pasireotide can also exert its antiproliferative effects by arresting the cell cycle, thereby preventing cancer cells from progressing through the phases of division. For example, in human lymphocytes, pasireotide has been shown to have an antiproliferative effect that is associated with alterations in the cell cycle.

Signaling Pathways Modulated by Pasireotide

The antiproliferative effects of pasireotide are a consequence of its ability to modulate several key intracellular signaling pathways upon binding to SSTRs.

MAP Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of SSTRs by pasireotide can lead to the modulation of the MAPK pathway, often resulting in the inhibition of ERK1/2, a key downstream effector that promotes cell proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling axis that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Pasireotide has been shown to inhibit this pathway. For instance, in pancreatic tumor cells, pasireotide, by activating SSTR1, can inhibit the mTOR/4E-BP1 pathway, which is involved in protein synthesis and cell growth. Furthermore, in meningioma cells, pasireotide was observed to decrease Akt phosphorylation.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Secretion

Pasireotide can also exert its antiproliferative effects indirectly by inhibiting the secretion of growth factors. In non-functioning pituitary adenomas, pasireotide was shown to reduce cell viability by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antiproliferative effects of pasireotide.

Cell Viability Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of pasireotide for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

b) MTS Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but the formazan product is soluble in cell culture medium.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

MTS Reagent Addition: Add the MTS reagent directly to the culture wells.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with pasireotide as desired.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

a) Propidium Iodide (PI) Staining

This method uses PI to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

-

Cell Culture and Treatment: Culture and treat cells with pasireotide.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Cell Lysis: Lyse pasireotide-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by pasireotide.

Experimental Workflow

Caption: Workflow for in vitro evaluation of pasireotide.

Conclusion

Pasireotide demonstrates potent antiproliferative effects in vitro across a range of cancer cell types. Its multi-receptor targeting capability allows for the modulation of key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The experimental protocols and data presented in this guide provide a valuable resource for the continued investigation and development of pasireotide as a potential anticancer therapeutic. Further research is warranted to fully elucidate the specific molecular mechanisms in different cancer contexts and to identify biomarkers that may predict treatment response.

Preclinical Profile of Pasireotide for Cushing's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on pasireotide, a multi-receptor targeted somatostatin analog, for the treatment of Cushing's disease. The following sections detail its mechanism of action, receptor binding profile, and its effects in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

Pasireotide exerts its therapeutic effect in Cushing's disease by targeting somatostatin receptors (SSTRs) on the surface of corticotroph adenoma cells in the pituitary gland.[1][2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile with a particularly high affinity for SSTR5.[1][3] Corticotroph tumors responsible for Cushing's disease frequently overexpress SSTR5.[4]

Upon binding to these receptors, pasireotide activates intracellular signaling cascades that lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3][5] This ultimately results in the suppression of adrenocorticotropic hormone (ACTH) synthesis and secretion from the pituitary adenoma.[1][5][6] The reduction in circulating ACTH levels leads to decreased cortisol production by the adrenal glands, thereby addressing the hypercortisolism that underlies the pathophysiology of Cushing's disease.[4]

Signaling Pathway of Pasireotide in Corticotroph Cells

Caption: Pasireotide signaling in corticotroph cells.

Quantitative Data

Somatostatin Receptor Binding Affinity

The binding affinity of pasireotide to the five human somatostatin receptor subtypes is a key determinant of its biological activity. The following table summarizes the IC50 values (nmol/L), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled somatostatin analog. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | Pasireotide IC50 (nmol/L) | Somatostatin (SRIF-14) IC50 (nmol/L) |

| SSTR1 | 9.3 ± 0.1 | 0.93 ± 0.12 |

| SSTR2 | 1.0 ± 0.1 | 0.15 ± 0.02 |

| SSTR3 | 1.5 ± 0.3 | 0.56 ± 0.17 |

| SSTR4 | > 100 | 1.5 ± 0.4 |

| SSTR5 | 0.16 ± 0.01 | 0.29 ± 0.04 |

| Data presented as mean ± SEM.[4] |

In Vitro Efficacy in AtT-20 Cells

The AtT-20 cell line, a murine pituitary tumor cell line that secretes ACTH, is a widely used in vitro model for studying the effects of compounds on corticotroph function.

| Parameter | Pasireotide Concentration | % Reduction vs. Control |

| Cell Viability | 10 nM | ~20%[6] |

| POMC Expression | 10 nM | ~30%[6] |

| ACTH Secretion | 10 nM | 16%[6] |

In Vivo Efficacy in a Canine Model of Cushing's Disease

Spontaneously occurring Cushing's disease in dogs serves as a valuable translational model for the human disease.

| Parameter | Treatment | Observation |

| ACTH Levels | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |

| Urinary Cortisol Creatinine Ratio | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |

| Adenoma Size | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |

Detailed Experimental Protocols

In Vitro Cell Viability, POMC Expression, and ACTH Secretion in AtT-20 Cells

Objective: To determine the effect of pasireotide on the viability, pro-opiomelanocortin (POMC) expression, and ACTH secretion of AtT-20 cells.

Materials:

-

AtT-20/D16v-F2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Pasireotide

-

96-well and 24-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents for POMC and a housekeeping gene

-

ACTH ELISA kit

Protocol:

-

Cell Culture:

-

Culture AtT-20/D16v-F2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

-

-

Cell Viability Assay (MTT Assay):

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with 10 nM pasireotide or vehicle control for 48 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

-

POMC Expression (qPCR):

-

Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 10 nM pasireotide or vehicle control for 48 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR for POMC and a housekeeping gene (e.g., GAPDH) to normalize the data.

-

Calculate the relative expression of POMC using the ΔΔCt method.

-

-

ACTH Secretion (ELISA):

-

Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free DMEM and treat the cells with 10 nM pasireotide or vehicle control for 48 hours.

-

Collect the culture supernatant and measure the concentration of ACTH using a commercially available ELISA kit according to the manufacturer's instructions.

-

Normalize the ACTH concentration to the total protein content of the cells in each well.

-

Experimental Workflow for In Vitro Evaluation of Pasireotide

Caption: In vitro experimental workflow.

In Vivo Efficacy in a Canine Model of Cushing's Disease

Objective: To evaluate the effect of pasireotide on ACTH levels, urinary cortisol, and pituitary adenoma size in dogs with spontaneous Cushing's disease.

Animals:

-

Client-owned dogs with a confirmed diagnosis of pituitary-dependent hyperadrenocorticism (Cushing's disease).

Materials:

-

Pasireotide injectable solution

-

Equipment for blood collection and processing

-

Assay kits for plasma ACTH and serum cortisol

-

Urine collection supplies

-

Creatinine assay kit

-

Access to Magnetic Resonance Imaging (MRI)

Protocol:

-

Baseline Assessment:

-

Perform a complete physical examination.

-

Collect baseline blood samples for measurement of plasma ACTH and a baseline cortisol level.

-

Collect a urine sample for determination of the urinary cortisol to creatinine ratio (UCCR).

-

Perform a baseline pituitary MRI to measure the adenoma size.

-

-

Treatment:

-

Administer pasireotide at a dose of 0.03 mg/kg subcutaneously every 12 hours for a duration of 6 months.

-

-

Monitoring:

-

Conduct follow-up examinations at 3 and 6 months.

-

At each follow-up, repeat the plasma ACTH measurement and UCCR.

-

Perform an ACTH stimulation test at baseline and at follow-up visits to assess adrenal reserve.

-

-

ACTH Stimulation Test Protocol:

-

Final Assessment:

-

At the end of the 6-month treatment period, repeat the pituitary MRI to assess changes in adenoma size.

-

-

Data Analysis:

-

Compare the changes in plasma ACTH, UCCR, and adenoma volume from baseline to the end of the study using appropriate statistical methods.

-

Conclusion

The preclinical data for pasireotide strongly support its mechanism of action as a potent inhibitor of ACTH secretion from corticotroph adenomas, primarily through its high affinity for SSTR5. In vitro studies using AtT-20 cells demonstrate its direct effects on reducing cell viability and hormone production. Furthermore, in vivo studies in a clinically relevant canine model of Cushing's disease have shown significant reductions in hormonal markers and tumor size. These preclinical findings provided a solid foundation for the clinical development and eventual approval of pasireotide for the treatment of Cushing's disease in patients for whom surgery is not an option or has not been curative.

References

- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

- 8. Vetco - Veterinary Consulting & Control [vetco.org]

- 9. Canine ACTH-Stimulation Test - Gribbles Veterinary [gribblesvets.com.au]

- 10. idexx.es [idexx.es]

- 11. ACTH Stimulation Test for Dogs: What Is It, and How Does It Work? | PetMD [petmd.com]

The Role of Pasireotide (SOM230) in GH and ACTH Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs like octreotide. Its high affinity for somatostatin receptor subtypes, particularly SSTR5, makes it an effective therapeutic agent for conditions characterized by excess Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH) secretion, namely acromegaly and Cushing's disease. This technical guide provides an in-depth overview of the mechanism of action of pasireotide, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

Pasireotide exerts its inhibitory effects on GH and ACTH secretion by binding to and activating specific somatostatin receptors (SSTRs) on the surface of pituitary adenoma cells.[1] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Notably, it exhibits a significantly higher binding affinity for SSTR5, which is often highly expressed in corticotroph and somatotroph adenomas.[4][5]

The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, the most critical of which is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels, in turn, lead to the decreased activation of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets that promote hormone synthesis and release. The suppression of this signaling pathway ultimately results in the inhibition of both the synthesis and secretion of GH and ACTH.[7]

Furthermore, pasireotide's action on SSTRs can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can influence cell proliferation and apoptosis, contributing to tumor shrinkage.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding pasireotide's binding affinities and its efficacy in inhibiting GH and ACTH secretion from both in vitro studies and clinical trials.

Table 1: Somatostatin Receptor Binding Affinities (Ki, nM)

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR5 | Reference |

| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 | [1] |

| Octreotide | >1000 | 0.6 | 7.1 | 6.3 | [1] |

Table 2: In Vitro Inhibition of GH and ACTH Secretion

| Cell Type | Hormone | Pasireotide Concentration | % Inhibition | Reference |

| AtT-20 (mouse pituitary corticotroph) | ACTH | 10 nM | 16% | [8] |

| Human GH-secreting pituitary adenoma cells | GH | 10 nM | ~37% | [9] |

Table 3: Clinical Efficacy of Pasireotide in Acromegaly

| Study | Primary Endpoint | Pasireotide Treatment Arm | % of Patients Achieving Endpoint | Tumor Volume Reduction | Reference |

| Phase III (NCT00434148) | GH <2.5 µg/L and normal IGF-1 | 600 µg bid | 15% | Not specified | [10] |

| Phase III (NCT00434148) | GH <2.5 µg/L and normal IGF-1 | 900 µg bid | 26% | Not specified | [10] |

| Meta-Analysis | Significant tumor shrinkage | Various | 37.7% | Significant reduction | [11] |

Table 4: Clinical Efficacy of Pasireotide in Cushing's Disease

| Study | Primary Endpoint | Pasireotide Treatment Arm | % of Patients Achieving Endpoint | Tumor Volume Reduction | Reference |

| Phase III (NCT00434148) | Normal UFC at month 6 | 600 µg bid | 15% | 44% of patients at month 6 | [10][12] |

| Phase III (NCT00434148) | Normal UFC at month 6 | 900 µg bid | 26% | 75% of patients at month 6 | [10][12] |

| Meta-Analysis | Significant tumor shrinkage | Various | 41.2% | Significant reduction | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effects of pasireotide. While specific, granular details may vary between individual laboratories, the following represents the general principles and steps involved.

Radioligand Binding Assay for Somatostatin Receptor Affinity

This assay is used to determine the binding affinity (Ki) of pasireotide to different somatostatin receptor subtypes.

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, or SSTR5) are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and varying concentrations of unlabeled pasireotide.

-

The incubation is carried out in a binding buffer at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of pasireotide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Hormone Secretion Assay from Pituitary Adenoma Cells

This protocol is used to assess the direct inhibitory effect of pasireotide on GH and ACTH secretion from pituitary tumor cells.

-

Primary Cell Culture:

-

Fresh pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.

-

The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Cells are plated in culture wells and maintained in a specific culture medium supplemented with serum and growth factors.

-

-

Pasireotide Treatment:

-

After allowing the cells to adhere and stabilize, the culture medium is replaced with a fresh medium containing various concentrations of pasireotide or a vehicle control.

-

Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

-

Hormone Measurement:

-

The culture supernatant is collected at the end of the incubation period.

-

The concentrations of GH or ACTH in the supernatant are measured using specific and sensitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[13]

-

-

Data Analysis:

-

Hormone levels in the pasireotide-treated groups are compared to the vehicle-treated control group.

-

The percentage of inhibition of hormone secretion is calculated for each concentration of pasireotide.

-

The IC50 value for hormone inhibition can be determined by plotting the percentage of inhibition against the log concentration of pasireotide.

-

Intracellular cAMP Measurement

This assay quantifies the effect of pasireotide on the intracellular second messenger cAMP.

-

Cell Culture and Treatment:

-

Pituitary tumor cells (e.g., AtT-20) are seeded in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of different concentrations of pasireotide.

-

-

cAMP Measurement:

-

After a short incubation period, the cells are lysed.

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF - Homogeneous Time-Resolved Fluorescence).[14]

-

-

Data Analysis:

-

The amount of cAMP produced in the presence of pasireotide is compared to the amount produced with forskolin alone.

-

The inhibitory effect of pasireotide on cAMP accumulation is calculated.

-

Clinical Trial Protocol for Cushing's Disease (NCT00434148)

This provides a general outline of the methodology used in the pivotal Phase III clinical trial of pasireotide in patients with Cushing's disease.[10]

-

Study Design: A randomized, double-blind, multicenter study.

-

Patient Population: Adult patients with persistent or recurrent Cushing's disease after pituitary surgery, or de novo patients for whom surgery was not an option. Patients had a mean 24-hour urinary free cortisol (UFC) level of at least 1.5 times the upper limit of normal.

-

Treatment: Patients were randomized to receive subcutaneous pasireotide at a starting dose of 600 µg or 900 µg twice daily. Dose adjustments were permitted based on efficacy and tolerability.

-

Primary Endpoint: The proportion of patients who achieved normalization of mean 24-hour UFC levels after 6 months of treatment, without a dose increase above the starting dose.

-

Assessments:

-

Biochemical: 24-hour UFC, plasma ACTH, serum and salivary cortisol were measured at baseline and at regular intervals throughout the study.

-

Tumor Volume: Pituitary tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at specified follow-up times.[15]

-

Clinical Signs and Symptoms: Blood pressure, weight, waist circumference, and quality of life were monitored.

-

-

Data Analysis: Efficacy was assessed by comparing the proportion of responders in each treatment group. Safety and tolerability were also evaluated.

Visualizations

Signaling Pathways

Caption: Pasireotide's inhibitory signaling pathway on GH and ACTH secretion.

Experimental Workflow

Caption: General experimental workflows for in vitro and clinical evaluation of pasireotide.

Conclusion

Pasireotide represents a significant advancement in the medical management of acromegaly and Cushing's disease. Its broad somatostatin receptor binding profile, particularly its high affinity for SSTR5, translates into effective inhibition of GH and ACTH secretion. The downstream signaling cascade, primarily involving the suppression of the adenylyl cyclase-cAMP-PKA pathway, provides a clear molecular basis for its therapeutic action. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in achieving biochemical control and inducing tumor shrinkage in a significant proportion of patients. The experimental protocols outlined in this guide provide a framework for the continued investigation of pasireotide and the development of novel therapies targeting pituitary hormone hypersecretion.

References

- 1. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]

- 2. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 3. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e-century.us [e-century.us]

- 7. medandlife.org [medandlife.org]

- 8. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 11. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of somatostatin receptor 2 (SSTR2) in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gene-quantification.de [gene-quantification.de]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Comparing MRI volume measurement techniques for pituitary macroadenoma: Investigating volume reduction and its relationship with biochemical control - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Pasireotide for Acromegaly in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of pasireotide in animal models of acromegaly. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the mechanism of action, experimental protocols, and key quantitative outcomes from pivotal animal studies.

Introduction to Pasireotide and its Mechanism of Action in Acromegaly

Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of metabolic and somatic abnormalities. Pasireotide is a second-generation somatostatin receptor ligand (SRL) that has demonstrated significant efficacy in the treatment of acromegaly.

Unlike first-generation SRLs such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This multi-receptor targeting is particularly relevant for somatotroph adenomas, which often express both SSTR2 and SSTR5.[1] By binding to these receptors on pituitary tumor cells, pasireotide activates intracellular signaling pathways that lead to the inhibition of GH secretion and the suppression of tumor cell proliferation.[1][3]

Signaling Pathways of Pasireotide in Pituitary Somatotrophs

The binding of pasireotide to SSTRs on somatotroph cells initiates a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. PKA is a key regulator of GH gene transcription and hormone secretion. Additionally, pasireotide can modulate ion channel activity, leading to membrane hyperpolarization and reduced calcium influx, which is essential for GH vesicle exocytosis. The activation of phosphotyrosine phosphatases (PTPs) by pasireotide can also interfere with growth factor signaling pathways, such as the MAP kinase cascade, contributing to its anti-proliferative effects.[1][3]

Quantitative Data from Animal Models

Preclinical studies in various animal models have provided crucial data on the efficacy of pasireotide in reducing hormone levels and tumor growth.

Effects on Hormone Levels

Pasireotide has demonstrated potent and sustained suppression of GH and IGF-1 in several animal models.

| Animal Model | Pasireotide Dose | Duration | Outcome on GH Levels | Outcome on IGF-1 Levels | Reference |

| Rat | 10 µg/kg/day (s.c. infusion) | 14 days | Not specified | 60% inhibition (vs. 20% with octreotide) | [4] |

| Rat | 4, 8, and 80 mg/kg (single s.c. LAR injection) | 49 days | Not specified | Peak inhibition to 44%, 22%, and 18% of control, respectively | [4] |

| Cat | 6-8 mg/kg (monthly s.c. LAR injection) | 6 months | Not specified | Significant decrease from baseline (median 1962 ng/mL to 1253 ng/mL) | [5] |

Effects on Pituitary Tumor Volume

Pasireotide has also shown significant anti-proliferative effects, leading to a reduction in pituitary tumor volume in animal models of acromegaly.

| Animal Model | Pasireotide Dose | Duration | Outcome on Tumor Volume | Reference |

| Men1+/- Mouse | 40 mg/kg (monthly i.m. LAR injection) | 9 months | Smaller increase in pituitary NET volume compared to PBS control (2.872 ± 0.728 mm³ vs. 8.847 ± 1.948 mm³) | [6][7] |

| Rat (spontaneous nonfunctioning pituitary adenoma) | Not specified | Not specified | Superior anti-tumor effect compared to octreotide, especially in female rats | [8] |

Experimental Protocols in Animal Models

Detailed methodologies are critical for the replication and validation of preclinical findings. This section outlines the key experimental protocols used in the investigation of pasireotide in animal models.

Animal Models

-

Rat Models: Sprague-Dawley or Wistar-Furth rats are commonly used. Some studies utilize spontaneous pituitary adenoma models, while others may involve the implantation of GH-secreting tumor cells (e.g., GH3 cells) to induce an acromegaly-like state.[9]

-

Mouse Models: Genetically engineered mouse models, such as the Men1+/- mouse, which spontaneously develops neuroendocrine tumors including pituitary adenomas, are valuable for long-term studies of tumor progression.[6][7][10]

-

Feline Models: Cats can spontaneously develop hypersomatotropism due to pituitary adenomas, providing a naturally occurring large animal model for acromegaly research.[5][11]

Pasireotide Formulation and Administration

Pasireotide is often administered as a long-acting release (LAR) formulation for sustained therapeutic levels.

-

Preparation of Pasireotide LAR: The lyophilized pasireotide powder is typically reconstituted with a provided diluent immediately before injection. The suspension should be homogenous and administered without delay.[12]

-

Administration:

Measurement of Hormone Levels

Accurate quantification of GH and IGF-1 is essential for assessing the pharmacodynamic effects of pasireotide.

-

Sample Collection: Blood samples are typically collected via retro-orbital sinus puncture or tail vein sampling in rodents, and from peripheral veins in larger animals. Serum or plasma is then separated and stored at -80°C until analysis.[10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are widely used for the quantification of GH and IGF-1 in serum or plasma.[10][13][14] The general principle involves the capture of the target hormone by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody. The signal generated is proportional to the hormone concentration.

Assessment of Pituitary Tumor Volume

Magnetic Resonance Imaging (MRI) is the gold standard for non-invasive monitoring of pituitary tumor growth in animal models.

-

MRI Protocol: High-resolution T1-weighted and T2-weighted images of the pituitary region are acquired. The use of a contrast agent (e.g., gadolinium) can enhance the visualization of the tumor.[6][7]

-

Volume Calculation: Tumor volume is typically calculated from the MRI images using the ellipsoid formula (Volume = 4/3 * π * (a/2) * ( b/2 ) * (c/2), where a, b, and c are the maximum diameters in the three dimensions) or by manual or semi-automated segmentation of the tumor on sequential image slices.[15][16]

Conclusion

Preclinical studies in various animal models have been instrumental in elucidating the efficacy and mechanism of action of pasireotide in the context of acromegaly. The data consistently demonstrate its ability to suppress GH and IGF-1 levels and inhibit pituitary tumor growth, largely attributed to its unique multi-receptor binding profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of novel therapies for acromegaly, with the ultimate goal of improving patient outcomes. Further research focusing on the long-term effects and potential resistance mechanisms will be crucial in optimizing the clinical application of pasireotide and other somatostatin receptor ligands.

References

- 1. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1-Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acromegaly in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. recordatirarediseases.us [recordatirarediseases.us]

- 13. Rat/Mouse IGF-I ELISA Kit (Insulin-Like Growth Factor-I) [elisakits.co.uk]

- 14. Mouse/Rat IGF-1 ELISA Kit (ERIGF1) - Invitrogen [thermofisher.com]

- 15. Comparing MRI volume measurement techniques for pituitary macroadenoma: Investigating volume reduction and its relationship with biochemical control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Activity of Pasireotide on Somatostatin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (SOM230) is a synthetic, multireceptor-targeted somatostatin analog with a unique pharmacological profile that distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide.[1][2] Developed by Novartis, pasireotide is approved for the treatment of Cushing's disease and acromegaly, conditions often driven by pituitary adenomas that overexpress somatostatin receptors (SSTRs).[3][4] This technical guide provides a comprehensive overview of the biological activity of pasireotide, focusing on its interaction with SSTR subtypes, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize these activities.

Pasireotide is a cyclohexapeptide that exhibits high binding affinity for four of the five human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[3][5][6] Notably, it displays a significantly higher affinity for SSTR5 compared to first-generation analogs, a key feature that underpins its efficacy in certain neuroendocrine tumors.[2][7] This broader receptor-binding profile allows pasireotide to potentially inhibit hormone secretion and cell proliferation in tumors with varied SSTR expression patterns.[3]

Data Presentation: Quantitative Analysis of Pasireotide's Biological Activity

The following tables summarize the quantitative data on the binding affinity and functional activity of pasireotide at human somatostatin receptor subtypes.

Table 1: Binding Affinity of Pasireotide for Human Somatostatin Receptors

| Receptor Subtype | Pasireotide IC50 (nM) | Reference |

| hSSTR1 | >100 | [8] |

| hSSTR2 | 1.1 ± 0.2 | [5] |

| hSSTR3 | 1.5 ± 0.2 | [5] |

| hSSTR5 | 0.16 ± 0.02 | [5] |

IC50 values represent the concentration of pasireotide required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.

Table 2: Functional Activity of Pasireotide at Human Somatostatin Receptors

| Receptor Subtype | Assay | Pasireotide Potency (IC50/EC50, nM) | Reference |

| hSSTR2 | cAMP Inhibition | 0.23 ± 0.08 | [5] |

| hSSTR2 | ERK1/2 Phosphorylation | 0.34 ± 0.09 | [5] |

| hSSTR3 | cAMP Inhibition | 0.53 ± 0.11 | [5] |

| hSSTR3 | ERK1/2 Phosphorylation | 1.2 ± 0.3 | [5] |

| hSSTR5 | cAMP Inhibition | 0.21 ± 0.05 | [5] |

| hSSTR5 | ERK1/2 Phosphorylation | 0.25 ± 0.06 | [5] |

IC50 values for cAMP inhibition represent the concentration of pasireotide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation. EC50 values for ERK1/2 phosphorylation represent the concentration of pasireotide that produces 50% of the maximal stimulation of ERK1/2 phosphorylation. Lower values indicate greater potency.

Signaling Pathways Modulated by Pasireotide

Activation of SSTRs by pasireotide initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, resulting in a decrease in hormone secretion and cell proliferation.

Pasireotide-Mediated Signaling Cascade

Caption: Pasireotide signaling pathways.

Experimental Protocols

The characterization of pasireotide's biological activity relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of pasireotide to different SSTR subtypes.[9][10]

Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing a specific human SSTR subtype (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Binding Reaction: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific radioligand (e.g., [¹²⁵I-Tyr¹¹]SRIF-14) and increasing concentrations of unlabeled pasireotide.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pasireotide, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of pasireotide to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.[5][7]

Workflow for cAMP Accumulation Assay

Caption: Workflow of a cAMP accumulation assay.

Methodology:

-

Cell Culture: Cells stably expressing the SSTR subtype of interest are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of pasireotide for a short period.

-

Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for pasireotide's inhibition of cAMP accumulation is determined.

ERK Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another important downstream signaling cascade of SSTRs, by measuring the phosphorylation of ERK1/2.[5]

Workflow for ERK Phosphorylation Assay (Western Blot)

Caption: Workflow of an ERK phosphorylation assay.

Methodology:

-

Cell Culture and Starvation: Cells expressing the target SSTR are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Stimulation: Cells are treated with various concentrations of pasireotide for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified by densitometry.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of pasireotide, and the data are fitted to a dose-response curve to determine the EC50 value.

Conclusion

Pasireotide's unique biological activity, characterized by its broad binding profile with high affinity for multiple somatostatin receptor subtypes, particularly SSTR5, translates into potent functional effects on intracellular signaling pathways. The inhibition of cAMP production and modulation of the MAPK pathway are central to its therapeutic efficacy in reducing hormone hypersecretion and controlling tumor growth in neuroendocrine disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of pasireotide and other novel somatostatin receptor ligands in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I, open-label study of pasireotide in patients with BRAF-wild type and NRAS-wild type, unresectable and/or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors [mdpi.com]

understanding pasireotide's function in neuroendocrine tumor models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs (SSAs) like octreotide and lanreotide. This technical guide provides an in-depth overview of pasireotide's function in preclinical neuroendocrine tumor (NET) models, focusing on its mechanism of action, effects on key signaling pathways, and its anti-proliferative and anti-secretory activities. The information presented herein is intended to support further research and drug development efforts in the field of neuroendocrine oncology.

Mechanism of Action

Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors highly expressed in many NETs. Unlike first-generation SSAs that primarily target SSTR2, pasireotide has a broader binding affinity, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This expanded receptor interaction profile is thought to contribute to its distinct biological activities. The binding affinity of pasireotide for SSTR5 is significantly higher than that of octreotide, while its affinity for SSTR2 is slightly lower.[2]

Upon binding to its cognate SSTRs, pasireotide triggers a cascade of intracellular signaling events. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This reduction in cAMP can, in turn, affect various cellular processes, including hormone secretion and cell proliferation.

Signaling Pathways Modulated by Pasireotide

Pasireotide's engagement with multiple SSTRs allows it to modulate several key signaling pathways implicated in NET pathogenesis.

Somatostatin Receptor (SSTR) Signaling

The primary signaling pathway initiated by pasireotide is the canonical SSTR pathway. Binding of pasireotide to SSTRs leads to the activation of inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is fundamental to the anti-secretory effects of pasireotide.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in NETs.[4] Pasireotide has been shown to indirectly influence this pathway. By activating SSTRs, pasireotide can lead to the activation of protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt pathway, thereby inhibiting downstream signaling to mTOR.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Activation of SSTRs by pasireotide can also lead to the modulation of the MAPK/ERK pathway, often resulting in an anti-proliferative effect. This can occur through the activation of phosphatases that dephosphorylate and inactivate key kinases in this pathway.

Data Presentation

In Vitro Anti-proliferative Activity

| Cell Line | Tumor Type | IC50 (µM) | Reference |

| NCI-H69 | Small Cell Lung Carcinoma | 35.4 | [5][6] |

In Vivo Anti-tumor Efficacy in MEN1 Mouse Model

| Parameter | Control (PBS) | Pasireotide (40 mg/kg monthly) | % Change | Reference |

| Pancreatic NET Proliferation | 0.78 ± 0.08% | 0.35 ± 0.03% | -55.1% | [4][7][8] |

| Pituitary NET Proliferation | 1.81 ± 0.15% | 0.73 ± 0.07% | -59.7% | [4][7][8] |

| Pancreatic NET Apoptosis | 0.19 ± 0.03% | 0.42 ± 0.05% | +121.1% | [4][7][8] |

| Pituitary NET Apoptosis | 2.35 ± 0.44% | 14.75 ± 1.58% | +527.7% | [4][7][8] |

| Survival at 21 months | 65.2% | 80.9% | +24.1% | [4][7][8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of pasireotide on the viability of NET cell lines, such as NCI-H69.

Materials:

-

NET cell line (e.g., NCI-H69)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pasireotide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

The following day, treat the cells with various concentrations of pasireotide. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9][10][11]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERK and Akt Phosphorylation

This protocol provides a general framework for analyzing the phosphorylation status of key signaling proteins in NET cells following pasireotide treatment.

Materials:

-

NET cell line

-

Pasireotide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate NET cells and grow to 70-80% confluency.

-

Treat cells with pasireotide at the desired concentrations and time points.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo MEN1 Mouse Model Study

This protocol is based on the study by Walls et al. (2016) investigating the in vivo efficacy of pasireotide.[4][7][8]

Animal Model:

-

Men1+/- mice, which spontaneously develop pancreatic and pituitary NETs.

Treatment:

-

At 12 months of age, randomize mice into two groups: a control group receiving monthly intramuscular injections of PBS and a treatment group receiving monthly intramuscular injections of pasireotide long-acting release (LAR) formulation at a dose of 40 mg/kg.[4][7][8]

Tumor Assessment:

-

Perform magnetic resonance imaging (MRI) at baseline (12 months) and at the end of the study (21 months) to assess pituitary NET volume.[4][7][8]

-

At 20 months of age, administer 5-bromo-2-deoxyuridine (BrdU) in the drinking water for 4 weeks to label proliferating cells.[4][7][8]

-

At 21 months, euthanize the mice and collect pancreatic and pituitary NETs.

Analysis:

-

Assess proliferation by immunohistochemistry for BrdU incorporation.

-

Evaluate apoptosis using TUNEL assays.

-

Analyze survival rates between the control and treatment groups.

Conclusion

Pasireotide demonstrates significant anti-tumor activity in various preclinical neuroendocrine tumor models. Its broad somatostatin receptor binding profile allows for the modulation of multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to the inhibition of cell proliferation and hormone secretion. The data from both in vitro and in vivo studies underscore the potential of pasireotide as a therapeutic agent for neuroendocrine tumors. The experimental protocols provided in this guide offer a foundation for further investigation into the nuanced mechanisms of pasireotide's action and for the development of novel therapeutic strategies for NETs.

References

- 1. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]